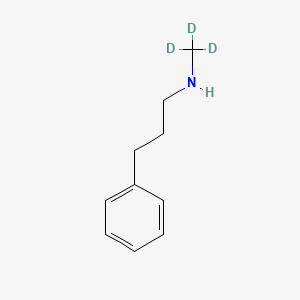
2,5-Deoxyfructosazine-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Deoxyfructosazine-13C4 is a stable isotope-labeled compound derived from 2,5-deoxyfructose, a rare sugar found in nature. This compound is primarily used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2,5-Deoxyfructosazine-13C4 involves a one-pot dehydration process starting from D-glucosamine hydrochloride. This process employs a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide, as both a solvent and catalyst . The reaction is carried out at 120°C for 180 minutes, resulting in a maximum yield of 49% . The products are characterized using techniques such as MALDI-TOF-MS, 1H NMR, and 13C NMR spectroscopy .
Chemical Reactions Analysis
2,5-Deoxyfructosazine-13C4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include basic ionic liquids, reducing agents, and specific catalysts
Scientific Research Applications
2,5-Deoxyfructosazine-13C4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Research: It allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food contamination.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Utilized as a chemical reference for identification, qualitative, and quantitative analysis.
Mechanism of Action
Comparison with Similar Compounds
2,5-Deoxyfructosazine-13C4 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2,5-Deoxyfructosazine: The non-labeled version of the compound.
Fructosazine: Another derivative of 2,5-deoxyfructose with different functional groups. The stable isotope labeling of this compound enhances its utility in research applications, making it a valuable tool for scientists.
Properties
IUPAC Name |
(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl](2,3,5,6-13C4)pyrazin-2-yl]butane-1,2,3,4-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-14-7(3-13-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9+,10+,11+,12+/m0/s1/i2+1,3+1,6+1,7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDICDJCXVZLIP-ORHSJBJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C](N=[13CH][13C](=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H]([C@@H](CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)





![(1S,2S,11R,12S,13R,15R,16S)-15-Acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one](/img/structure/B565385.png)
![D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl-](/img/structure/B565386.png)


